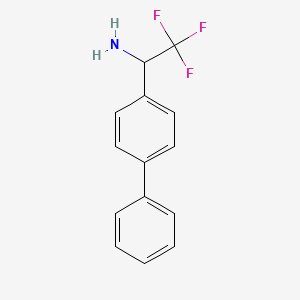
1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine is an organic compound with the molecular formula C14H12F3N. It is characterized by the presence of a biphenyl group attached to a trifluoroethylamine moiety.
準備方法
Synthetic Routes and Reaction Conditions: 1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
化学反応の分析
Types of Reactions: 1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoroethylamine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or halides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- 1-Biphenyl-4-YL-2,2,2-trifluoro-ethanol
- 1-Biphenyl-4-YL-2,2,2-trifluoro-acetic acid
- 1-Biphenyl-4-YL-2,2,2-trifluoro-ethyl chloride
Uniqueness: 1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine is unique due to its specific combination of a biphenyl group and a trifluoroethylamine moiety. This structure imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for .
生物活性
1-Biphenyl-4-YL-2,2,2-trifluoro-ethylamine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a biphenyl moiety attached to a trifluoroethylamine group. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
This compound interacts with specific molecular targets that modulate various biochemical pathways. These interactions can lead to significant biological effects, including:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation: It could act as a ligand for certain receptors, influencing signaling pathways critical for cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties: Its ability to inhibit cell growth has been observed in vitro, indicating potential as an anticancer agent.
Comparative Biological Activity Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against a panel of bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspases.
Research Applications
This compound is being explored for various applications:
- Drug Development: Its unique properties make it a candidate for developing new therapeutic agents.
- Biochemical Research: The compound serves as a tool for studying enzyme kinetics and receptor interactions.
特性
IUPAC Name |
2,2,2-trifluoro-1-(4-phenylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLKUCUJUJTRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














